

In-Depth Technical Guide: BI-1230 (ABS-1230) for KCNT1-Related Epilepsy

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Compound of Interest

Compound Name: BI-1230

Cat. No.: B10787567

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Executive Summary

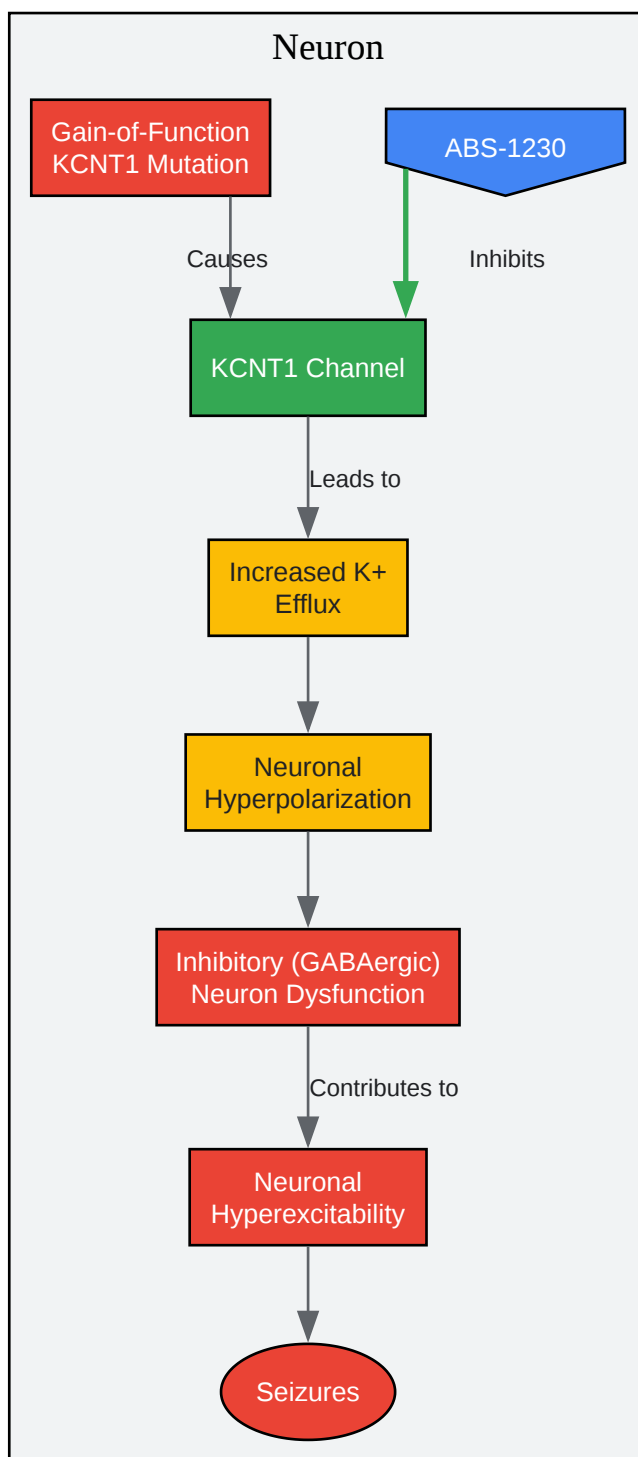
ABS-1230, an investigational small molecule developed by Actio Biosciences, is a first-in-class, orally administered, selective inhibitor of the KCNT1 potassium channel. Gain-of-function mutations in the KCNT1 gene are the underlying cause of severe, early-onset developmental and epileptic encephalopathies, including Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Nocturnal Frontal Lobe Epilepsy (ADNFLE). These conditions are characterized by frequent, treatment-resistant seizures and profound neurodevelopmental delay. ABS-1230 is designed to directly target the pathogenic mechanism by reducing the hyperactivity of mutant KCNT1 channels. Preclinical studies have demonstrated its ability to inhibit pathogenic KCNT1 mutations and suppress seizure activity in animal models. ABS-1230 has received Investigational New Drug (IND) clearance, as well as Fast Track, Rare Pediatric Disease, and Orphan Drug designations from the U.S. Food and Drug Administration (FDA). A Phase 1a clinical trial in healthy volunteers is currently underway to evaluate its safety, tolerability, and pharmacokinetics, with a Phase 1b/2a trial in patients with KCNT1-related epilepsy anticipated to begin in early 2026.^{[1][2][3][4]}

Mechanism of Action and Signaling Pathway

Gain-of-function mutations in the KCNT1 gene lead to an increase in the potassium current flowing through the KCNT1 channel, a sodium-activated potassium channel. This excessive potassium efflux hyperpolarizes neurons, paradoxically leading to neuronal hyperexcitability,

particularly in inhibitory GABAergic neurons. This disruption of the excitatory/inhibitory balance in the brain is a key driver of the seizures characteristic of KCNT1-related epilepsies.

ABS-1230 acts as a direct inhibitor of the KCNT1 channel, aiming to normalize the potassium current and restore the proper resting membrane potential in neurons. By blocking the overactive channels, ABS-1230 is expected to reduce neuronal hyperexcitability and consequently suppress seizure activity.



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Figure 1: Simplified signaling pathway in KCNT1-related epilepsy and the mechanism of action of ABS-1230.

Preclinical Data

Preclinical evaluation of ABS-1230 has demonstrated its potential as a therapeutic agent for KCNT1-related epilepsy. Key findings from in vitro and in vivo studies are summarized below.

In Vitro Efficacy

An abstract presented at the American Epilepsy Society (AES) Annual Meeting in December 2024 described a novel small molecule, understood to be ABS-1230, with high potency and selectivity for the KCNT1 channel.[\[5\]](#)

| Parameter | Result |
|-------------|------------------------|
| Potency | Nanomolar range |
| Selectivity | High for KCNT1 channel |

Table 1: In Vitro Potency and Selectivity of ABS-1230

In Vivo Efficacy

The same AES abstract reported on the efficacy of this small molecule in a mouse model of KCNT1-related epilepsy carrying the recurrent human missense variant R428Q.

| Animal Model | Intervention | Key Findings |
|--|---|--|
| KCNT1 R428Q Knock-in Mouse | Dose-dependent administration of ABS-1230 | Strong suppression of spontaneous seizures |
| Reversible effect | | |
| Normalization of action potential firing in cortical GABAergic neurons | | |

Table 2: In Vivo Efficacy of ABS-1230 in a Mouse Model of KCNT1-Related Epilepsy

Experimental Protocols

In Vitro Electrophysiology

- Objective: To determine the potency and selectivity of ABS-1230 on KCNT1 channels.
- Methodology:
 - Cell Culture: Primary cultured neurons are prepared.
 - Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on these neurons.
 - Drug Application: ABS-1230 is applied at varying concentrations to determine the dose-response relationship and calculate the IC50 value.
 - Data Analysis: The effect of ABS-1230 on KCNT1-mediated potassium currents is measured and analyzed.



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Figure 2: Workflow for in vitro electrophysiological testing of ABS-1230.

In Vivo Mouse Model of KCNT1-Related Epilepsy

- Objective: To evaluate the in vivo efficacy of ABS-1230 in reducing seizure burden.
- Methodology:
 - Animal Model: A knock-in mouse model expressing a recurrent human KCNT1 missense mutation (e.g., R428Q) is used.
 - Video-EEG Monitoring: Continuous video-electroencephalography (vEEG) is performed to monitor for spontaneous seizures and quantify seizure frequency and duration.
 - Drug Administration: Mice are treated with vehicle or varying doses of ABS-1230.

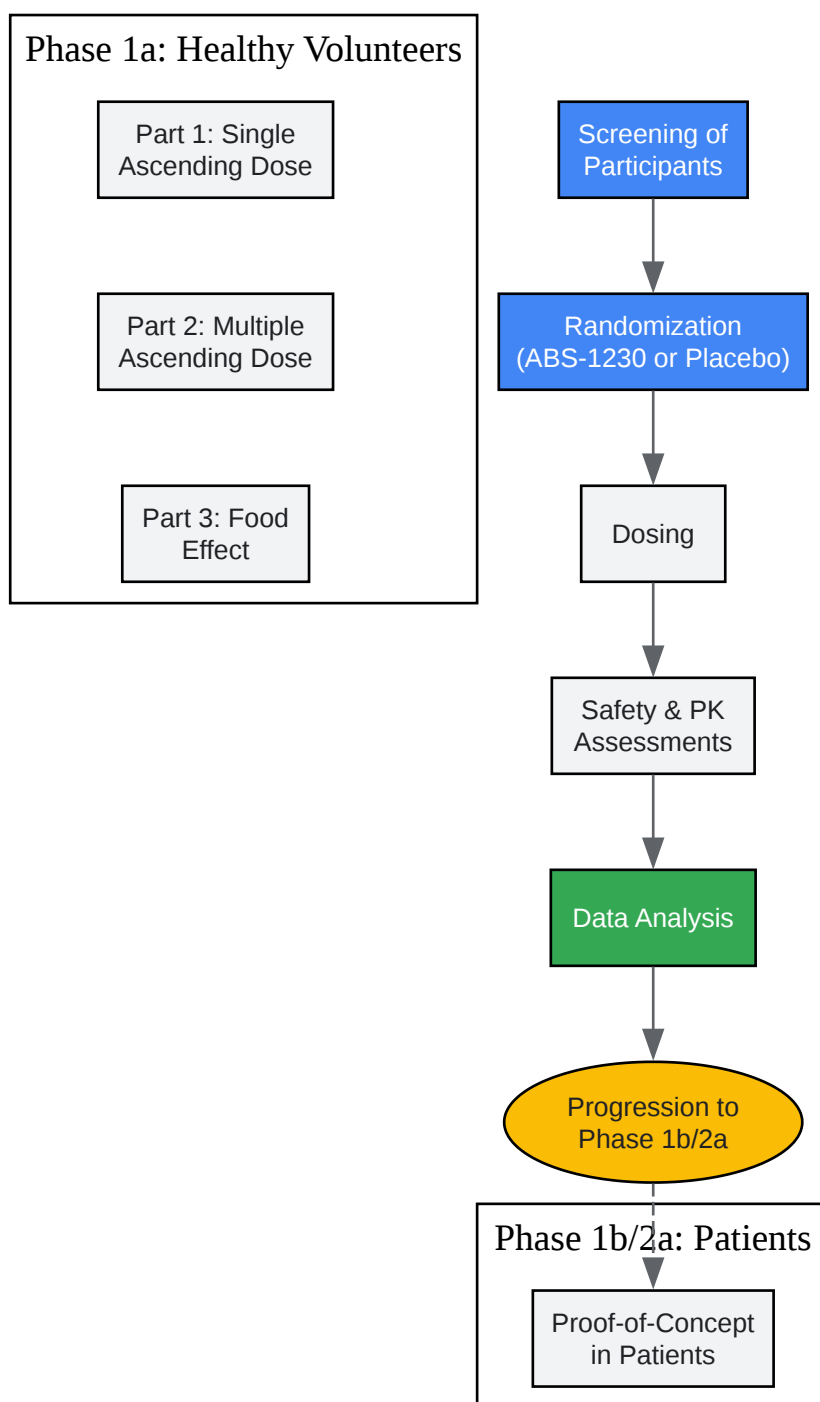
- Data Analysis: Seizure burden in the treated groups is compared to the vehicle control group to assess the dose-dependent efficacy of ABS-1230.

Clinical Development

ABS-1230 is currently in Phase 1a of clinical development. A subsequent Phase 1b/2a trial is planned.

Phase 1a Clinical Trial (NCT07156201)

- Title: A First-in-Human, Phase 1a, Randomized, Double-Blinded, Placebo-Controlled, Single- and Multiple-Ascending Dose and Food Effect Study to Assess the Safety, Tolerability, and Pharmacokinetics of ABS-1230 Administered Orally to Healthy Adults.
- Study Design:
 - Part 1: Single Ascending Dose (SAD): To evaluate the safety and pharmacokinetics of single doses of ABS-1230.
 - Part 2: Multiple Ascending Dose (MAD): To evaluate the safety and pharmacokinetics of multiple doses of ABS-1230.
 - Part 3: Food Effect: To assess the impact of food on the absorption and pharmacokinetics of ABS-1230.
- Primary Outcome Measures:
 - Incidence and severity of adverse events.
 - Pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC).
- Inclusion Criteria: Healthy adults aged 18 to 55 years.



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Figure 3: Clinical development workflow for ABS-1230.

Therapeutic Potential and Future Directions

ABS-1230 holds significant promise as a targeted, disease-modifying therapy for individuals with KCNT1-related epilepsy. By directly addressing the underlying genetic cause of the disorder, it has the potential to offer a substantial improvement over current symptomatic treatments. The ongoing Phase 1a trial will provide crucial safety and pharmacokinetic data to support its progression into patient populations. The planned Phase 1b/2a proof-of-concept study will be a critical step in evaluating the clinical efficacy of ABS-1230 in reducing seizure frequency and improving the quality of life for patients and their families. Further research may also explore the potential of ABS-1230 in other neurological disorders where KCNT1 dysfunction plays a role.

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